molecular formula C23H23ClN2O B1225256 Tetramethylrosamine chloride CAS No. 6837-70-3

Tetramethylrosamine chloride

Cat. No. B1225256
CAS RN: 6837-70-3
M. Wt: 378.9 g/mol
InChI Key: KXVADGBQPMPMIQ-UHFFFAOYSA-M
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Description

Tetramethylrosamine chloride, also known as 3,6-bis(Dimethylamino)-9-phenylxanthylium chloride, is a fluorescent dye . It is taken up by functioning mitochondria and is retained as long as the organelle membrane remains intact . It is used as a red-orange fluorescent dye and has a role as a fluorochrome .


Synthesis Analysis

This compound is the oxidation product of the action of the horseradish peroxidase reaction with dihydrotetramethylrosamine . It is prepared in stock solutions using DMSO or DMF .


Molecular Structure Analysis

The molecular formula of this compound is C23H23N2OCl . It has a molecular weight of 378.9 .


Chemical Reactions Analysis

This compound is a fluorescent dye that emits fluorescence at 574 nm with excitation at 550 nm . It can also be excited at 485 nm with emission at 640 .


Physical And Chemical Properties Analysis

This compound is a solid substance . It is soluble in DMSO or DMF . It is light sensitive and should be protected from light . It has an assay of ≥95% (at 254 nm, HPLC) .

Scientific Research Applications

1. Photodynamic Properties

Tetramethylrosamine and its analogues have shown potential in photodynamic therapy. A study by Detty et al. (2004) explored the synthesis and photodynamic properties of heavy-chalcogen analogues of tetramethylrosamine. They found that these analogues have longer wavelengths of absorption and higher quantum yields for the generation of singlet oxygen compared to tetramethylrosamine itself. This research suggests their effectiveness as photosensitizers against cancer cells, specifically R3230AC rat mammary adenocarcinoma cells in vitro.

2. Spectroscopic Quantification

A spectroscopic method for quantifying residues of Tetramethylthionine chloride on swabs from manufacturing equipment was developed and validated by Malviya, Maheshwari, & Rathore (2022). This method is essential for evaluating cleaning in cleaning validation processes. The study showed a good linear relationship and chemical stability, demonstrating its suitability for quality control purposes in pharmaceutical manufacturing.

3. Multidrug Resistance Research

Research conducted by Gibson et al. (2004) examined tetramethylrosamine and its analogues as transport molecules and inhibitors of P-glycoprotein-mediated multidrug resistance. This study is significant in understanding how cancer cells develop resistance to chemotherapy drugs. They found that these compounds could enhance the uptake of certain drugs into chemoresistant cells, suggesting their potential role in overcoming drug resistance in cancer treatment.

4. Cellular Uptake and Resistance Studies

Carter et al. (2001) explored the use of Tetramethylrosamine (TMR) in studying drug resistance in chronic myelogenous leukaemia (CML) cells. Their study, as detailed in British Journal of Haematology, revealed significant resistance to TMR in CML cells compared to healthy donors. This research sheds light on the mechanisms of drug resistance in CML, which is critical for developing effective treatment strategies.

Mechanism of Action

Tetramethylrosamine chloride is taken up by functioning mitochondria and is retained as long as the organelle membrane remains intact . It is used to measure cellular and mitochondrial levels of reduced glutathione . The activities of PABC11, a member of the ATP-binding cassette protein family, and P-glycoprotein-mediated exclusion in multi-drug resistant cells have been studied using this compound .

properties

IUPAC Name

[6-(dimethylamino)-9-phenylxanthen-3-ylidene]-dimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N2O.ClH/c1-24(2)17-10-12-19-21(14-17)26-22-15-18(25(3)4)11-13-20(22)23(19)16-8-6-5-7-9-16;/h5-15H,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVADGBQPMPMIQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376364
Record name Tetramethylrosamine chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6837-70-3
Record name Tetramethylrosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006837703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetramethylrosamine chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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